molecular formula C24H23ClN2O8 B11206571 Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206571
M. Wt: 502.9 g/mol
InChI Key: LLYOJFKAGFQZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, ethoxy, hydroxy, and nitro groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents through a series of reactions such as alkylation, nitration, and esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group may participate in redox reactions, while the dihydropyridine ring can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of substituents. Similar compounds include:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties. The unique substituents in 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23ClN2O8

Molecular Weight

502.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23ClN2O8/c1-4-35-20-10-15(9-19(22(20)28)27(31)32)21-17(23(29)33-2)12-26(13-18(21)24(30)34-3)11-14-5-7-16(25)8-6-14/h5-10,12-13,21,28H,4,11H2,1-3H3

InChI Key

LLYOJFKAGFQZHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.